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Compound of Interest

Compound Name: Sodium N-lauroylsarcosinate

Cat. No.: B087163 Get Quote

Technical Support Center: Protein Refolding
with Sodium N-lauroylsarcosinate
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals facing challenges in

refolding proteins solubilized with Sodium N-lauroylsarcosinate (sarkosyl).

Frequently Asked Questions (FAQs)
Q1: Why is Sodium N-lauroylsarcosinate (sarkosyl) used for solubilizing inclusion bodies?

Sodium N-lauroylsarcosinate is an anionic detergent effective at solubilizing aggregated

proteins, such as those found in inclusion bodies, which are dense particles of misfolded

protein.[1][2] It is considered a milder denaturant compared to agents like urea and guanidine

hydrochloride. Sarkosyl can effectively solubilize inclusion bodies by encapsulating proteins,

and in some cases, can do so at low concentrations (<1%).[3]

Q2: What is the optimal concentration of sarkosyl for solubilizing my protein?

The optimal concentration is protein-dependent and requires empirical determination.[4] While

concentrations ranging from 0.3% to 2% are often used for cell lysis and solubilization, some

highly insoluble proteins may require up to 10% sarkosyl for effective solubilization of over 95%

of the protein from inclusion bodies.[3][5][6] It is important to note that concentrations above
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10% can become too viscous, hindering subsequent purification steps, and may even decrease

solubilization efficiency.[3][5][6] A pilot experiment with varying sarkosyl concentrations (e.g.,

0.05% to 0.5%) is recommended to find the minimum concentration that provides maximum

solubility (ideally >60-70%).[4]

Q3: Can sarkosyl denature my protein?

Yes, high concentrations of anionic detergents like sarkosyl can lead to protein denaturation

and loss of function.[4] Proteins solubilized with sarkosyl are often in a denatured or molten

globule-like state, necessitating a refolding step to regain native conformation and biological

activity.[1][5] However, at low concentrations, sarkosyl may solubilize proteins without

significantly compromising their secondary structure or enzymatic properties.[7]

Q4: How do I remove sarkosyl from my protein solution?

Sarkosyl binds tightly to proteins, making its removal challenging.[4] Common methods for

detergent removal include:

Dialysis: Step-wise dialysis, gradually decreasing the sarkosyl concentration in the dialysis

buffer, is often more effective than one-step dialysis in preventing protein aggregation.[8][9]

Dilution: Rapidly diluting the protein-sarkosyl solution into a large volume of refolding buffer

can lower the detergent concentration below its critical micelle concentration (CMC),

facilitating refolding.[10]

Chromatography: Techniques like size-exclusion chromatography can be used to separate

the protein from the detergent.[11] On-column refolding, where the protein is bound to a

resin while the detergent is washed away, can also be effective.[1]

Q5: My protein precipitates when I try to remove the sarkosyl. What can I do?

Protein aggregation upon detergent removal is a common challenge.[10][12] Here are some

strategies to mitigate this:

Use of Additives: Incorporate refolding enhancers into your dialysis or dilution buffer.

Common additives include:
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Arginine: Helps to suppress protein aggregation.[13]

Sugars and Polyols (e.g., glycerol, sorbitol, trehalose): These osmolytes can enhance

protein stability.[14]

Non-ionic or Zwitterionic Detergents (e.g., Triton X-100, CHAPS): A stepwise exchange of

sarkosyl with a milder detergent can help maintain solubility during refolding.[3][5]

Optimize Refolding Conditions: Factors such as pH, temperature, and the presence of

reducing/oxidizing agents (e.g., GSH/GSSG for disulfide bond formation) in the refolding

buffer are critical.[14]

On-Column Refolding: Binding the protein to a chromatography resin can prevent

intermolecular aggregation during detergent removal.[1]

Q6: Does sarkosyl interfere with affinity chromatography (e.g., Ni-NTA)?

Yes, sarkosyl can interfere with the binding of His-tagged proteins to Ni-NTA resins.[1][4] It is

often necessary to reduce the sarkosyl concentration, typically to 0.3% or lower, before loading

the protein onto the column.[4] This can be achieved by dilution.[6] In some cases, the addition

of other detergents like Triton X-100 and CHAPS can improve binding efficiency in the

presence of low sarkosyl concentrations.[5][6]
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Problem Possible Cause Recommended Solution(s)

Low protein solubility in

sarkosyl

Insufficient sarkosyl

concentration.

Increase the sarkosyl

concentration in a stepwise

manner (e.g., from 1% up to

10%).[3][5] Optimize other

buffer components like pH and

salt concentration.

High viscosity of the protein

solution

Sarkosyl concentration is too

high (e.g., >10%).

Reduce the sarkosyl

concentration. While 10% may

be optimal for solubilization, it

can be diluted to 1-2% prior to

purification.[6]

Protein precipitates during

sarkosyl removal

(dialysis/dilution)

Rapid removal of detergent

leading to aggregation.

Employ a stepwise dialysis

protocol with gradually

decreasing sarkosyl

concentrations.[8][9] Perform

rapid dilution into a large

volume of refolding buffer

containing anti-aggregation

additives like arginine or

glycerol.[10][14]

Incorrect refolding buffer

composition.

Screen different refolding

buffers with varying pH, ionic

strength, and additives (e.g., L-

arginine, sugars, polyethylene

glycol).[14] Include a redox

shuffling system (e.g.,

GSH/GSSG) for proteins with

disulfide bonds.[14]

Poor binding to affinity resin

(e.g., Ni-NTA)

Interference from sarkosyl. Dilute the solubilized protein

solution to reduce the sarkosyl

concentration to ≤0.3% before

loading onto the column.[4]

Consider adding Triton X-100

and CHAPS to the binding
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buffer, which has been shown

to improve binding in the

presence of sarkosyl.[5][6]

Low yield of refolded, active

protein

Inefficient refolding or

formation of soluble

aggregates.

Optimize the ratio of

solubilizing and refolding

agents. A combination of

sarkosyl, Triton X-100, and

CHAPS has been shown to be

effective for some proteins.[5]

Consider on-column refolding

to minimize aggregation.[1]

The protein is denatured and

not properly refolding.

Ensure the refolding buffer

conditions are optimal for your

specific protein. This may

require screening a matrix of

conditions.[15] Confirm

refolding by functional assays

or biophysical methods like

circular dichroism.[16]

Quantitative Data Summary
Table 1: Effect of Sarkosyl Concentration on Protein Solubilization

Protein Initial State
Sarkosyl
Concentration
(% w/v)

Solubilization
Efficiency

Reference

GST-Bbox1
Inclusion Bodies

(M9 Media)
1% ~40% [5]

GST-Bbox1
Inclusion Bodies

(M9 Media)
10% >95% [5]

Various GST and

MBP fusion

proteins

Inclusion Bodies 10% >95% [3][5][6]
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Table 2: Effect of Additives on BMP-2 Dimerization (Refolding)

Additive in Refolding Buffer Percentage of BMP-2 Dimers

0.2% Sarkosyl + 0.5 M Glucose 59.91%

0.2% Sarkosyl + 0.5 M Sorbitol 58.60%

0.2% Sarkosyl + 0.5% PEG3350 57.29%

Data adapted from a study on recombinant human BMP-2 refolding.[14]

Experimental Protocols
Protocol 1: Solubilization of Inclusion Bodies with 10% Sarkosyl

This protocol is adapted from a method shown to be effective for various GST and MBP fusion

proteins.[5][6]

Harvest bacterial cells expressing the protein of interest and resuspend the cell pellet in a

suitable lysis buffer.

Lyse the cells using standard methods (e.g., sonication, French press).

Centrifuge the lysate to pellet the inclusion bodies.

Remove the supernatant and resuspend the inclusion body pellet in ST buffer (50 mM Tris,

300 mM NaCl, 5 mM ZnCl₂, 10 mM β-mercaptoethanol) containing 10% (w/v) sarkosyl.

Incubate the suspension for 6-24 hours at 4°C with gentle agitation to solubilize the inclusion

bodies.

Centrifuge the solution at high speed to pellet any remaining insoluble material.

Collect the supernatant containing the solubilized protein. The protein solution can be stored

at 4°C for up to a week.[6]

Protocol 2: Stepwise Dialysis for Sarkosyl Removal
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This is a general protocol for the gradual removal of a denaturant to promote protein refolding.

[8][9]

Place the sarkosyl-solubilized protein into dialysis tubing with an appropriate molecular

weight cutoff.

Perform a series of dialysis steps against a refolding buffer with progressively lower

concentrations of sarkosyl. For example:

Step 1: Dialyze against refolding buffer containing 0.5% sarkosyl for 4-6 hours.

Step 2: Transfer to refolding buffer with 0.1% sarkosyl for 4-6 hours.

Step 3: Transfer to refolding buffer with 0.05% sarkosyl for 4-6 hours.

Step 4: Dialyze against two changes of sarkosyl-free refolding buffer for at least 4 hours

each, or overnight.

Throughout the process, monitor for any signs of protein precipitation. The refolding buffer

should be optimized for the specific protein and may contain additives like L-arginine,

glycerol, and a redox system (GSH/GSSG).
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Caption: Workflow for protein refolding from inclusion bodies using sarkosyl.
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Caption: Troubleshooting logic for protein precipitation during sarkosyl removal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Enrichment of Detergent-insoluble Protein Aggregates from Human Postmortem Brain -
PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b087163?utm_src=pdf-body-img
https://www.benchchem.com/product/b087163?utm_src=pdf-body-img
https://www.benchchem.com/product/b087163?utm_src=pdf-custom-synthesis
https://www.researchgate.net/post/Is_Sarkosyl_a_good_method_to_solubilize_inclusion_bodies_and_doesnt_denature_proteins
https://pmc.ncbi.nlm.nih.gov/articles/PMC5755167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5755167/
https://www.researchgate.net/figure/Solubilization-of-proteins-from-inclusion-bodies-using-sarkosyl-A-SDS-PAGE-gel-showing_fig1_41038096
https://www.researchgate.net/post/Can-sarkosyl-be-used-for-the-solubilization-of-inclusion-Bodies
https://www.tandfonline.com/doi/full/10.2144/000113304
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. tandfonline.com [tandfonline.com]

7. researchgate.net [researchgate.net]

8. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from
Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. Strategies for the recovery of active proteins through refolding of bacterial inclusion body
proteins - PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. mdpi.com [mdpi.com]

14. Effects of Chemical Additives in Refolding Buffer on Recombinant Human BMP-2
Dimerization and the Bioactivity on SaOS-2 Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

15. Confronting high-throughput protein refolding using high pressure and solution screens -
PubMed [pubmed.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

To cite this document: BenchChem. [challenges in refolding proteins solubilized with Sodium
N-lauroylsarcosinate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087163#challenges-in-refolding-proteins-solubilized-
with-sodium-n-lauroylsarcosinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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